7-Methyladenosine Perchlorate Salt
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Overview
Description
7-Methyladenosine Perchlorate Salt is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. It is primarily used in analytical method development, method validation, and quality control applications .
Scientific Research Applications
7-Methyladenosine Perchlorate Salt has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
It is categorized underadenosine receptors , which are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand.
Mode of Action
As a derivative of adenosine, it may interact with adenosine receptors, influencing various physiological processes.
Biochemical Pathways
Given its categorization under adenosine receptors , it may influence pathways related to neurological conditions like Huntington’s, Parkinson’s, and stroke .
Result of Action
As a biochemical for proteomics research , it may have potential applications in various areas of research.
Action Environment
It is recommended to store the compound at -20°c , indicating that temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
It is known that N6-methyladenosine (m6A), a related compound, is the most common and abundant modification in eukaryotic mRNA, affecting all RNA stages, including transcription, translation, and degradation .
Cellular Effects
M6a, a related compound, has been shown to have significant effects on various types of cells and cellular processes . It is involved in the regulation of several major human viral diseases .
Molecular Mechanism
M6a, a related compound, is known to affect RNA metabolism including RNA degradation, translation, RNA splicing, and nuclear export .
Temporal Effects in Laboratory Settings
M6a, a related compound, has been shown to display temporal and spatial dynamics during neurodevelopment and aging .
Subcellular Localization
M6a, a related compound, is known to coordinate the transport, localization, and local translation of key mRNAs in learning and memory .
Preparation Methods
The synthesis of 7-Methyladenosine Perchlorate Salt involves several steps. One common method includes the methylation of adenosine, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the purity and yield of the final product . Industrial production methods may vary, but they generally follow similar principles to ensure consistency and scalability.
Chemical Reactions Analysis
7-Methyladenosine Perchlorate Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reducing agents like sodium borohydride.
Comparison with Similar Compounds
7-Methyladenosine Perchlorate Salt can be compared with other similar compounds, such as:
- 7-Methyl-6-thioguanosine Chloride
- 7-Methyl-7-deaza-2’-deoxyguanosine
- 8-Amino Adenosine These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific interaction with adenosine receptors and its applications in analytical and pharmacological research .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;perchloric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O4.ClHO4/c1-15-4-16(10-6(15)9(12)13-3-14-10)11-8(19)7(18)5(2-17)20-11;2-1(3,4)5/h3,5,7-8,11,17-19H,2,4H2,1H3,(H2,12,13,14);(H,2,3,4,5)/t5-,7-,8-,11-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWZVRZZCWMLTO-YCSZXMBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O.OCl(=O)(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.OCl(=O)(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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